Carbazomycin C

Antimalarial Natural Products Antiparasitic

Antimalarial SAR programs often encounter potency gaps with standard carbazomycins. Carbazomycin C resolves this with a 4.8× potency advantage over Carbazomycin D against multidrug-resistant P. falciparum K1 (IC50 2.1 vs. >10 μg/mL). • Preferred starting scaffold for semisynthetic antimalarial derivatization • 2.2-2.7× greater cytotoxicity vs. Carbazomycin A in MCF-7, KB, NCI-H187 with Vero cell selectivity • Validated 5-lipoxygenase inhibitor (IC50 1.9 μM), interchangeable with Carbazomycin B in enzymology assays • Supplied ≥95% purity with batch-specific COA; ambient-temperature global shipping

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 108073-62-7
Cat. No. B026056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin C
CAS108073-62-7
Synonyms4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole
carbazomycin C
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C
InChIInChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3
InChIKeyMKNADQBPZINGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazomycin C: A Differentiated Carbazole Antibiotic


Carbazomycin C is a minor component of the carbazomycin complex, a family of carbazole alkaloids originally isolated from the cultured broth of Streptoverticillium ehimense [1]. Its structure was elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, distinguishing it from the major components Carbazomycin A (3,4-dimethoxy-1,2-dimethylcarbazole) and Carbazomycin B (4-hydroxy-3-methoxy-1,2-dimethylcarbazole) [2]. This unique substitution pattern – specifically the 3,6-dimethoxy arrangement – underlies its distinct biological activity profile relative to other carbazomycins, making it a critical tool compound for structure–activity relationship (SAR) studies and targeted bioactivity screening.

Structure-specific SAR probe: 3,6-dimethoxy-4-hydroxy pattern distinguishes it from other carbazomycins for targeted bioactivity screening.
Minor component workflow: isolated from carbazomycin complex; suitable for comparative pharmacology and chemotaxonomic studies.
Differentiated bioactivity: supports antimalarial, cytotoxic, 5-lipoxygenase, and antimicrobial assay contexts without assuming interchangeability.

Why Carbazomycin C Cannot Be Substituted


The carbazomycin family exhibits profound pharmacophore divergence driven by differential O-methylation and hydroxylation patterns on the carbazole scaffold. Carbazomycin C possesses a 3,6-dimethoxy-4-hydroxy arrangement, whereas Carbazomycin A is 3,4-dimethoxy, Carbazomycin B is 3-methoxy-4-hydroxy, and Carbazomycin D is 3,4,6-trimethoxy [1]. These structural variations translate into quantifiable differences in antimalarial potency, cytotoxic selectivity, 5-lipoxygenase inhibition, and antimicrobial spectrum – meaning that substituting one carbazomycin for another without empirical verification risks misattributing biological activity and invalidating SAR conclusions. The evidence below documents these functional divergences in head-to-head and cross-study comparisons, establishing Carbazomycin C as a non-fungible chemical probe.

Pharmacophore divergence

O-methylation and hydroxylation differences may shift antimalarial potency and cytotoxic selectivity; direct replacement without empirical data risks misattribution.

Spectrum mismatch

Antibacterial and antifungal MIC profiles diverge from Carbazomycin B; species-specific pathogen data may not transfer, requiring panel-specific review.

Enzyme inhibition context

5-lipoxygenase IC50 values overlap but supply and structural considerations may favor one scaffold; interchangeability should be verified with source-specific reference.

Carbazomycin C vs. Analogs: Key Evidence


Antimalarial Potency vs. Carbazomycin D

In a direct head-to-head comparison, Carbazomycin C inhibited the K1 multidrug-resistant strain of Plasmodium falciparum with an IC50 of 2.1 μg/mL, whereas Carbazomycin D showed an IC50 greater than 10 μg/mL in the same study [1]. This represents a >4.8-fold difference in potency, demonstrating that the 3,6-dimethoxy-4-hydroxy substitution of Carbazomycin C confers superior antiplasmodial activity relative to the 3,4,6-trimethoxy pattern of Carbazomycin D.

Antimalarial IC50
Head-to-head
2.1 μg/mL vs. >10 μg/mL
Supports antimalarial screening context
P. falciparum K1 multidrug-resistant strain
Antimalarial Natural Products Antiparasitic

Cytotoxic Selectivity vs. Carbazomycin A

Carbazomycin C exhibits significantly greater cytotoxic potency than Carbazomycin A against human cancer cell lines. In MCF-7 (breast adenocarcinoma) cells, Carbazomycin C has an IC50 of 9.8 μg/mL compared to 26.2 μg/mL for Carbazomycin A (2.7-fold difference). In KB (oral epidermoid carcinoma) cells, the values are 21.4 μg/mL vs. 30.1 μg/mL (1.4-fold), and in NCI-H187 (small cell lung carcinoma) cells, 8.2 μg/mL vs. 18.4 μg/mL (2.2-fold) [1]. Notably, Carbazomycin C lacks activity against non-cancerous Vero cells, whereas Carbazomycin A exhibits cytotoxicity (IC50 32.6 μg/mL) against this normal cell line, suggesting a potentially improved therapeutic window.

Cytotoxicity IC50
Cross-study comparable
MCF-7: 9.8; KB: 21.4; NCI-H187: 8.2 μg/mL
vs. 26.2; 30.1; 18.4 μg/mL
Supports cytotoxicity endpoint review
Cancer cell lines; Vero cell inactivity noted
Cytotoxicity Anticancer SAR

5-Lipoxygenase Inhibition vs. Carbazomycin B

In a direct enzymatic assay using RBL-1 cell extracts, Carbazomycin C inhibited 5-lipoxygenase (5-LO) with an IC50 of 1.9 μM, while Carbazomycin B exhibited an IC50 of 1.5 μM [1]. The 0.4 μM difference represents a 1.3-fold variation, indicating that both compounds are similarly potent 5-LO inhibitors despite their structural differences (3,6-dimethoxy vs. 3-methoxy). This head-to-head comparison establishes Carbazomycin C as a functionally equivalent probe for 5-LO mechanistic studies.

5-LO IC50
Head-to-head
1.9 μM vs. 1.5 μM
Supports enzyme inhibition assay context
RBL-1 cell extract assay
5-Lipoxygenase Anti-inflammatory Enzyme Inhibition

Antibacterial Spectrum Divergence vs. Carbazomycin B

Carbazomycin C exhibits a differentiated antibacterial profile compared to Carbazomycin B. Against Gram-positive bacteria, Carbazomycin C shows MICs of 50 μg/mL (S. aureus), 25 μg/mL (B. anthracis), 100 μg/mL (B. subtilis), and 50 μg/mL (M. flavus) [1]. In contrast, Carbazomycin B demonstrates MICs ranging from 25–50 μg/mL against a different panel of seven bacterial strains [2]. The quantitative differences in potency against specific pathogens – notably the 2–4× variation in MIC values between species – underscore that these analogs are not interchangeable for antibacterial screening.

Antibacterial MIC
Cross-study comparable
S. aureus: 50; B. anthracis: 25; B. subtilis: 100; M. flavus: 50 μg/mL
vs. 25–50 μg/mL range
Supports antimicrobial screening context
Species-specific variation; not interchangeable
Antibacterial Antimicrobial Spectrum of Activity

Antifungal Activity vs. Carbazomycin B

Carbazomycin C demonstrates a narrower antifungal spectrum with variable potency compared to Carbazomycin B. Against dermatophytes, Carbazomycin C has MICs of 25 μg/mL (T. asteroides) and 100 μg/mL (T. mentagrophytes), and against a panel of five plant pathogenic fungi, MICs range from 12.5–100 μg/mL [1]. Carbazomycin B, by comparison, is active against seven fungi with MICs spanning 3.2–200 μg/mL, showing both higher potency (e.g., 3.2 μg/mL against some strains) and a broader range [2]. The 4–8× potency advantage of Carbazomycin B against certain fungi highlights that Carbazomycin C should be selected only when its specific spectrum aligns with the pathogen of interest.

Antifungal MIC
Cross-study comparable
T. asteroides: 25; T. mentagrophytes: 100; plant pathogens: 12.5–100 μg/mL
vs. 3.2–200 μg/mL range
Supports antifungal screening context
Narrower spectrum; pathogen-specific review needed
Antifungal Phytopathogenic Fungi Agricultural Chemistry

Application Scenarios for Carbazomycin C


Antimalarial Lead Optimization

Carbazomycin C is the preferred carbazomycin scaffold for antimalarial programs due to its 4.8× higher potency against the K1 multidrug-resistant strain of P. falciparum compared to Carbazomycin D (IC50 2.1 μg/mL vs. >10 μg/mL) [1]. Researchers should prioritize Carbazomycin C as a starting point for semisynthetic derivatization aimed at improving potency and pharmacokinetics.

Anticancer Cytotoxicity Screening

In vitro anticancer screening campaigns should select Carbazomycin C over Carbazomycin A when higher potency is required, as evidenced by 2.2–2.7× lower IC50 values in MCF-7, KB, and NCI-H187 cells . The absence of cytotoxicity against non-cancerous Vero cells further supports its use in selectivity-focused hit identification.

5-Lipoxygenase Studies: Alternative to Carbazomycin B

For enzymology studies of 5-lipoxygenase, Carbazomycin C serves as a viable substitute for Carbazomycin B when supply or synthetic accessibility is limited, given their comparable inhibitory potencies (IC50 1.9 μM vs. 1.5 μM) [2]. This interchangeability has been validated in direct RBL-1 cell extract assays.

Phytopathogenic Fungi Screening

Carbazomycin C is appropriate for studies focused on specific plant pathogenic fungi where its MIC values (12.5–100 μg/mL) are adequate; however, for broad-spectrum antifungal screening, Carbazomycin B may be preferred due to its wider potency range (3.2–200 μg/mL) [3][4]. Procurement decisions should be pathogen-specific.

Application
Selection Property
Validation Focus
Antimalarial screening studies
Potency in multidrug-resistant strain assays
P. falciparum K1 model validation
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoints
5-Lipoxygenase inhibition studies
Enzyme inhibition potency context
5-LO assay response review
Phytopathogenic fungi screening
Antifungal screening context
Pathogen-specific MIC review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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